N-[2-(2-furyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide
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Overview
Description
N-[2-(FURAN-2-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-4-NITROBENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a quinazolinone core, and a nitrobenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(FURAN-2-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-4-NITROBENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via a one-pot reaction involving the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of Quinazolinone Core: The quinazolinone core is formed through the condensation of anthranilic acid derivatives with isocyanates or carbamates.
Coupling Reactions: The furan ring and quinazolinone core are then coupled using suitable coupling agents such as EDCI or DCC in the presence of a base.
Introduction of Nitrobenzamide Moiety: The final step involves the nitration of the benzamide group using nitrating agents like nitric acid or a mixture of sulfuric and nitric acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[2-(FURAN-2-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-4-NITROBENZAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Formation of furanones
Reduction: Formation of amino derivatives
Substitution: Formation of substituted benzamides
Scientific Research Applications
N-[2-(FURAN-2-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-4-NITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular pathways and mechanisms.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(FURAN-2-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity . Additionally, its interaction with cellular receptors can modulate signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: A well-known antimicrobial agent with a similar furan ring structure.
Quinazolinone Derivatives: Compounds with a quinazolinone core that exhibit various biological activities.
Benzamide Derivatives: Compounds with a benzamide moiety used in medicinal chemistry.
Uniqueness
N-[2-(FURAN-2-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-4-NITROBENZAMIDE is unique due to its combination of a furan ring, quinazolinone core, and nitrobenzamide moiety. This unique structure imparts distinct biological activities and makes it a valuable compound for research and development in medicinal chemistry .
Properties
Molecular Formula |
C19H14N4O5 |
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Molecular Weight |
378.3 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C19H14N4O5/c24-18(12-7-9-13(10-8-12)23(26)27)21-22-17(16-6-3-11-28-16)20-15-5-2-1-4-14(15)19(22)25/h1-11,17,20H,(H,21,24) |
InChI Key |
ISHFCEBZWJUYLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CO3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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